molecular formula C21H18O2 B11938806 1-(4-Methoxyphenyl)-2,2-diphenylethanone CAS No. 1889-74-3

1-(4-Methoxyphenyl)-2,2-diphenylethanone

Cat. No.: B11938806
CAS No.: 1889-74-3
M. Wt: 302.4 g/mol
InChI Key: YMLOKHXCNBRTMF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,2-diphenylethanone is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two diphenylethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-diphenylethanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,2-diphenylethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxyphenyl)-2,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2,2-diphenylethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to its observed biological activities. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 4-Methoxyamphetamine

Comparison: 1-(4-Methoxyphenyl)-2,2-diphenylethanone stands out due to its unique combination of a methoxyphenyl group and two diphenylethanone groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for further research and development .

Properties

CAS No.

1889-74-3

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,2-diphenylethanone

InChI

InChI=1S/C21H18O2/c1-23-19-14-12-18(13-15-19)21(22)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3

InChI Key

YMLOKHXCNBRTMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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